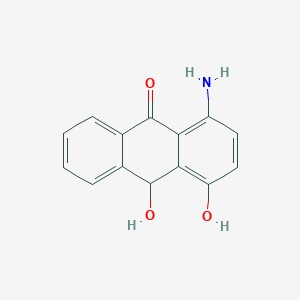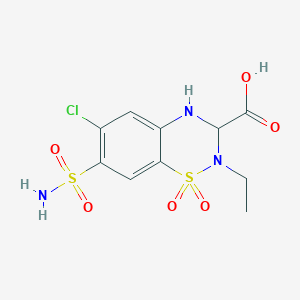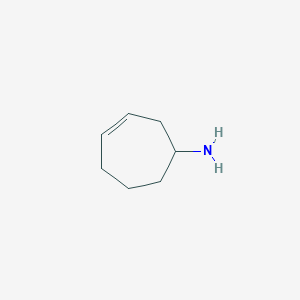![molecular formula C20H22N8O5 B14002915 2-[[4-[1-(2,4-Diaminopteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid CAS No. 751-19-9](/img/structure/B14002915.png)
2-[[4-[1-(2,4-Diaminopteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glutamic acid, n-[p-[[1-(2, 4-diamino-6-pteridinyl)ethyl]amino]benzoyl]-, l- is a complex organic compound that plays a significant role in various biochemical processes. This compound is known for its involvement in the synthesis of proteins and its function as a neurotransmitter in the nervous system. It is a derivative of glutamic acid, an amino acid that is crucial for the proper functioning of cells and tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glutamic acid, n-[p-[[1-(2, 4-diamino-6-pteridinyl)ethyl]amino]benzoyl]-, l- involves multiple steps. One common method includes the alkylation of diethyl N-[4-methylamino)benzoyl]glutamate with 2,4-diamino-6-chloromethylpteridine hydrochloride in the presence of potassium iodide. This reaction is typically carried out in a polar aprotic solvent. The resulting hydroiodide is then hydrolyzed to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the compound meets the necessary standards for its intended applications. The use of advanced purification techniques, such as chromatography, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Glutamic acid, n-[p-[[1-(2, 4-diamino-6-pteridinyl)ethyl]amino]benzoyl]-, l- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce oxides, while reduction can yield reduced derivatives with different functional groups.
Scientific Research Applications
Glutamic acid, n-[p-[[1-(2, 4-diamino-6-pteridinyl)ethyl]amino]benzoyl]-, l- has numerous applications in scientific research:
Chemistry: It is used in the study of reaction mechanisms and the development of new synthetic methods.
Biology: The compound is essential for understanding protein synthesis and neurotransmitter functions.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders and certain types of cancer.
Mechanism of Action
The mechanism of action of Glutamic acid, n-[p-[[1-(2, 4-diamino-6-pteridinyl)ethyl]amino]benzoyl]-, l- involves its interaction with specific molecular targets and pathways. It binds to receptors in the nervous system, modulating neurotransmitter activity and influencing cellular signaling pathways. This interaction can affect various physiological processes, including cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Aminopterin: An amino derivative of folic acid, used as an antineoplastic agent.
Methotrexate: A similar compound with a better therapeutic index, used in cancer treatment.
L-Glutamine: An amino acid with a similar structure but different functional groups and properties.
Uniqueness
Glutamic acid, n-[p-[[1-(2, 4-diamino-6-pteridinyl)ethyl]amino]benzoyl]-, l- is unique due to its specific structure and the presence of the pteridinyl group, which imparts distinct biochemical properties. Its ability to modulate neurotransmitter activity and its potential therapeutic applications make it a valuable compound in scientific research and medicine.
Properties
CAS No. |
751-19-9 |
|---|---|
Molecular Formula |
C20H22N8O5 |
Molecular Weight |
454.4 g/mol |
IUPAC Name |
2-[[4-[1-(2,4-diaminopteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H22N8O5/c1-9(13-8-23-17-15(25-13)16(21)27-20(22)28-17)24-11-4-2-10(3-5-11)18(31)26-12(19(32)33)6-7-14(29)30/h2-5,8-9,12,24H,6-7H2,1H3,(H,26,31)(H,29,30)(H,32,33)(H4,21,22,23,27,28) |
InChI Key |
STMWFYZHRFYDPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C2C(=N1)C(=NC(=N2)N)N)NC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4H-[1]Benzopyrano[2,3-d]pyrimidin-4-one, 2,3-dihydro-2-phenyl-](/img/structure/B14002840.png)
![3-chloro-4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline](/img/structure/B14002841.png)
![4-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-2-hydroxybutanenitrile](/img/structure/B14002844.png)
![(5Z)-5-[2-(4-Chloro-2,5-dimethoxyphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14002848.png)

![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14002860.png)



![Methyl 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B14002906.png)
![N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;hydrochloride](/img/structure/B14002914.png)
![4-(4-Ethoxy-2-morpholin-4-ylpyrimido[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B14002920.png)

